4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol
Overview
Description
4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol is a useful research compound. Its molecular formula is C18H15F3N4O and its molecular weight is 360.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol (CAS Number: 1311279-78-3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.34 g/mol. The presence of both dimethylamino and trifluoromethyl groups contributes to its unique chemical properties, enhancing its solubility and reactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | C18H15F3N4O |
Molecular Weight | 360.34 g/mol |
CAS Number | 1311279-78-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies indicate that it may act as an inhibitor of certain kinases and enzymes associated with cancer progression and inflammation.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is crucial in regulating cell proliferation and survival.
- Anti-inflammatory Activity : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : Early research suggests that it can induce apoptosis in cancer cells by disrupting cell cycle progression.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties.
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on various cancer cell lines, it was found to exhibit significant cytotoxicity against HepG2 (liver cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 1.48 μM to 12.07 μM, indicating potent antiproliferative effects.
Case Study 2: Anti-inflammatory Effects
Another study investigated the compound's impact on LPS-induced inflammation in BV-2 microglial cells. Results demonstrated a reduction in the expression of inflammatory markers, suggesting its potential as a therapeutic agent for neuroinflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid | C13H8F3NO2 | Lacks dimethylamino group; studied for luminescence. |
4-(Dimethylamino)pyridine | C7H10N2 | Simpler structure; used as a catalyst in reactions. |
3-(Trifluoromethyl)pyridine | C7H5F3N | Similar trifluoromethyl group; used in agrochemicals. |
Properties
IUPAC Name |
6-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-25(2)16-10-13(18(19,20)21)9-15(23-16)12-5-3-11(4-6-12)14-7-8-22-17(26)24-14/h3-10H,1-2H3,(H,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONOUZLUUNIYNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NC(=O)N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.